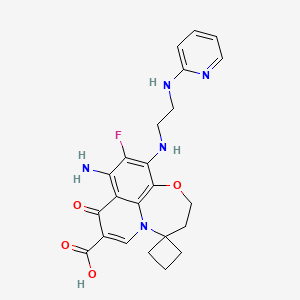

Spiroquinolone derivative 1

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H24FN5O4 |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

6-amino-7-fluoro-4-oxo-8-[2-(pyridin-2-ylamino)ethylamino]spiro[10-oxa-1-azatricyclo[7.4.1.05,14]tetradeca-2,5,7,9(14)-tetraene-13,1'-cyclobutane]-3-carboxylic acid |

InChI |

InChI=1S/C23H24FN5O4/c24-16-17(25)15-19-21(18(16)28-10-9-27-14-4-1-2-8-26-14)33-11-7-23(5-3-6-23)29(19)12-13(20(15)30)22(31)32/h1-2,4,8,12,28H,3,5-7,9-11,25H2,(H,26,27)(H,31,32) |

InChI Key |

FBGUGRUHZTVCSL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(C1)CCOC3=C4N2C=C(C(=O)C4=C(C(=C3NCCNC5=CC=CC=N5)F)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Spiroquinolone Derivatives

Classical and Green Synthetic Routes

The development of synthetic routes for spiroquinolone derivatives has evolved from classical methods to more environmentally benign approaches. These modern strategies prioritize efficiency, atom economy, and the reduction of hazardous waste.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like spiroquinolone derivatives from simple starting materials in a single step. researchgate.net This approach is highly valued for its efficiency and the structural diversity it can generate. researchgate.net

An efficient and environmentally friendly MCR-based synthesis of novel spiroquinoline derivatives has been established. nih.govacs.orgnih.gov This method involves the reaction of an aryl aldehyde, Meldrum's acid, and an amine derivative in an aqueous ethanol (B145695) solution at room temperature, without the need for a catalyst. nih.govacs.orgnih.gov This reaction leads to the formation of two asymmetric carbon centers, three new carbon-carbon bonds, and one carbon-nitrogen bond in the final spiroquinoline structure. nih.govacs.orgnih.gov

Similarly, spiro[benzo[h]quinoline-7,3′-indoline]diones and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones have been synthesized through one-pot multicomponent reactions under ultrasound irradiation. nih.gov The former is prepared from isatins, naphthalene-1-amine, and 1,3-dicarbonyl compounds, while the latter involves isatins, 5-amino-1-methyl-3-pheylpyrazole, and 1,3-dicarbonyl compounds with (±)-camphor-10-sulfonic acid as a catalyst. nih.gov Another example is the four-component cyclocondensation reaction for synthesizing 10-phenyl-3,4,6,7-tetrahydro-1H-spiro [acridine-9,2′-indoline]-1,3,8-trione derivatives under solvent-free conditions using p-toluenesulfonic acid as a catalyst. mdpi.com

The reaction of isatin (B1672199), 4-hydroxycoumarin, and aminopyrazole/aminoisoxazole under microwave heating in different solvents can lead to two distinct types of fused spirooxindoles, demonstrating the versatility of MCRs. rsc.org Furthermore, novel spirooxindoles have been synthesized via a 1,3-dipolar cycloaddition of an azomethine ylide (generated from isatin and sarcosine (B1681465) or L-proline) with 1,4-naphthoquinone. nih.gov

Aza-Diels–Alder reactions, another type of MCR, have been utilized in a microwave-assisted, one-pot, three-component strategy to produce complex spiroquinoline derivatives from 1-aminonaphthalene, aromatic aldehydes, and 5-benzylidene-1,3-dimethyl pyrimidine-2,4,6-trione without a catalyst or solvent. researchgate.net

Catalyst-Free Synthesis

In line with the principles of green chemistry, several catalyst-free methods for synthesizing spiroquinolone derivatives have been developed. These methods often offer advantages such as simplified purification, reduced cost, and lower environmental impact.

A notable example is the regioselective synthesis of spiroquinolines at room temperature in an aqueous ethanol mixture. nih.govacs.orgnih.gov This multicomponent reaction between an aryl aldehyde, Meldrum's acid, and an amine derivative proceeds efficiently without any catalyst, yielding the desired products in high yields. nih.govacs.orgnih.gov The process is characterized by its simple work-up procedure, high diastereoselectivity, and excellent atom economy. nih.govacs.orgnih.gov

Another catalyst-free approach involves the one-pot synthesis of bis-spirooxindoles through a three-component reaction of bis-isatins, malononitrile (B47326), and various cyclic enolizable carbonyl compounds in ethylene (B1197577) glycol at 100 °C. researchgate.net This method provides a straightforward route to complex molecules in short reaction times and high yields, avoiding the need for chromatographic purification. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and often lead to cleaner reactions. This technology has been successfully applied to the synthesis of spiroquinolone derivatives.

For instance, the synthesis of various spiro-isoquinoline derivatives has been achieved by reacting 4,4-dibromo-homophthalimide derivatives with different binucleophilic reagents under microwave irradiation. nih.gov This method significantly reduces reaction times and increases yields compared to conventional heating. nih.gov Specifically, the reaction of dicyanomethylene derivatives with binucleophiles to produce new spiro-derivatives saw reaction times drop from 4 hours to 15 minutes and yields increase from 53-59% to 84-86% under microwave conditions. nih.gov

Similarly, a microwave-assisted, one-pot, four-component reaction has been developed for the synthesis of novel spiropyridine derivatives from 1,3-dimethyl barbituric acid, chalcone, aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) under catalyst- and solvent-free conditions. researchgate.net This highlights the efficiency and environmental benefits of using microwave energy in multicomponent reactions. researchgate.net Another application is the microwave-induced preparation of N-(2-oxo-1, 2-dihydro-3'H- indol-3-ylidene) pyridine-4-carbohydrazide, a precursor for spiro-[indole-thiazolidine] compounds. tsijournals.com

The reaction of isatin, 4-hydroxycoumarin, and aminopyrazole/aminoisoxazole to form fused spirooxindoles is also effectively promoted by microwave heating. rsc.org

Diastereoselective Synthesis

The control of stereochemistry is a critical aspect of synthesizing biologically active molecules. Diastereoselective synthesis aims to produce a specific stereoisomer of a product, which is crucial as different stereoisomers can have vastly different biological activities.

A highly diastereoselective synthesis of spiroquinolines has been achieved through a catalyst-free, multicomponent reaction in aqueous ethanol at room temperature, with a reported diastereomeric ratio of greater than 50:1 (cis/trans). nih.govacs.orgnih.gov This level of selectivity is a significant advantage for producing a single, desired stereoisomer.

Another example is the one-pot [3 + 2] cycloaddition of 4-aminopyrazolones, indolenines, and aldehydes, which affords indolenine-derived spiro[pyrazolone-4,2′-pyrrolidine] scaffolds with four contiguous stereocenters in excellent yields and high diastereoselectivities (up to >20:1 dr). rsc.org This reaction uniquely generates both the azomethine ylide and the dipolarophile in situ. rsc.org

Furthermore, a diastereoselective oxa-hetero-Diels–Alder reaction has been developed for the synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives. rsc.org This method, using indane-1,3-dione and 3-vinyl-2H-chromene derivatives, produces spiro-heterocyclic frameworks with a quaternary stereocenter in high yields and excellent diastereoselectivity. rsc.org The synthesis of tetrahydroquinoline derivatives has also been achieved with high diastereoselectivity (>20:1 dr) via a [4 + 2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes. frontiersin.org

One-Pot Reaction Strategies

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource management. Many of the multicomponent reactions discussed previously are inherently one-pot procedures.

The synthesis of spiro[benzo[h]quinoline-7,3′-indoline]diones and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones are prime examples of efficient one-pot, multi-component reactions. nih.gov Similarly, the synthesis of 10-phenyl-3,4,6,7-tetrahydro-1H-spiro [acridine-9,2′-indoline]-1,3,8-trione derivatives is achieved through a one-pot, four-component cyclocondensation. mdpi.com

An efficient one-pot synthesis of spirooxindole derivatives has been reported via a three-component reaction of isatins, malononitrile or cyanoacetic ester, and 1,3-dicarbonyl compounds in water, catalyzed by L-proline. nih.gov This protocol is noted for its environmental friendliness, high yields, and short reaction times. nih.gov A library of novel spirooxindole-pyrrolidine derivatives has also been synthesized in a facile one-pot 1,3-dipolar cycloaddition of an azomethine ylide with various 3-methyleneoxindolines. rsc.org

Furthermore, various N-fused isoquinoline (B145761) derivatives have been synthesized using a new one-pot reaction of 1-bromo-2-(2,2-difluorovinyl)benzenes with N–H group-containing heterocycles, followed by intramolecular palladium-catalyzed C–H arylation. rsc.org

Exploration of Synthetic Precursors and Building Blocks

The diversity of spiroquinolone derivatives is largely dependent on the variety of precursors and building blocks used in their synthesis.

Key precursors for many spiroquinolone syntheses include:

Aryl aldehydes : These provide the aryl substituent on the final spiroquinoline structure. nih.govacs.orgnih.gov

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) : This is a versatile building block used in Knoevenagel condensation reactions. nih.govacs.orgnih.gov

Amine derivatives : These introduce the nitrogen atom into the quinoline (B57606) ring and can be varied to create a range of derivatives. nih.govacs.orgnih.gov

Isatins : These are common precursors for spirooxindole derivatives, which are a subclass of spiroquinolones. nih.govnih.gov

1,3-Dicarbonyl compounds : These are used in cyclization reactions to form part of the heterocyclic ring system. nih.gov

Homophthalic anhydride : This can be converted to N-substituted homophthalimides and then to 4,4-dibromo-homophthalimide derivatives, which are precursors for spiro-isoquinolines. nih.gov

Malononitrile : This is a reactive methylene (B1212753) compound used in various condensation and cyclization reactions. nih.govnih.gov

The following table summarizes some of the key precursors and the types of spiroquinolone derivatives they are used to synthesize.

| Precursors/Building Blocks | Synthetic Method | Resulting Spiroquinolone Derivative |

| Aryl aldehyde, Meldrum's acid, Amine derivative | Multicomponent, Catalyst-free | Spiro[dioxolo[4,5-g]quinoline], Spiro[dioxino[2,3-g]quinoline], Spiro[pyrazolo[4,3-f]quinoline] nih.govacs.orgnih.gov |

| Isatins, Naphthalene-1-amine, 1,3-Dicarbonyl compounds | One-pot, Multicomponent | Spiro[benzo[h]quinoline-7,3′-indoline]diones nih.gov |

| Isatins, 5-Amino-1-methyl-3-pheylpyrazole, 1,3-Dicarbonyl compounds | One-pot, Multicomponent | Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones nih.gov |

| Homophthalic anhydride, Aromatic amines, Bromine, Binucleophilic reagents | Microwave-assisted | Spiro-isoquinoline derivatives nih.gov |

| Isatin, Sarcosine/L-proline, 1,4-Naphthoquinone | Multicomponent, 1,3-Dipolar cycloaddition | Spirooxindoles nih.gov |

Asymmetric Synthesis and Stereochemical Control

The synthesis of spiroquinolone derivatives with specific three-dimensional arrangements is a critical area of research, as the biological activity of such compounds is often dependent on their stereochemistry. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound, a task that requires precise control over the formation of new stereocenters.

A key strategy in the asymmetric synthesis of compounds like "Spiroquinolone derivative 1" is the use of chiral catalysts. These can be small organic molecules (organocatalysts) or metal complexes with chiral ligands. For instance, novel bifunctional organocatalysts have been successfully employed in the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, achieving excellent enantioselectivities (up to 99%) and good yields (up to 97%) with low catalyst loading (2 mol%) at room temperature. metu.edu.tr This approach often involves Michael addition reactions to construct the spirocyclic core. metu.edu.tr

Another powerful method for controlling stereochemistry is the use of chiral auxiliaries. numberanalytics.comwikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to guide the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. wikipedia.org This technique has been instrumental in the synthesis of complex molecules with multiple stereocenters. numberanalytics.com

Transition-metal-catalyzed reactions also play a significant role. For example, palladium-catalyzed asymmetric (4 + 2) dipolar cyclization has been developed for the synthesis of chiral spiro-indenes, yielding products with high enantio- and diastereoselectivities. oaepublish.com Similarly, iridium- and rhodium-based catalysts have been used for the asymmetric hydrogenation of various substrates, providing access to optically enriched compounds. diva-portal.org

The table below summarizes typical results from asymmetric syntheses of related spiro compounds, illustrating the effectiveness of different catalytic systems.

| Catalyst/Method | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Chiral Bifunctional Organocatalyst | Isatylidene malononitrile | - | up to 99% | up to 97% | metu.edu.tr |

| Palladium-catalyzed cyclization | Vinylbenzoxazinanone | 19:1 | 97% | up to 86% | oaepublish.com |

| Rh-diphosphine catalyst | Arene | - | High | High | diva-portal.org |

These examples underscore the high level of stereochemical control that can be achieved in the synthesis of complex spirocyclic systems, which is directly applicable to the production of enantiomerically pure "this compound."

Scale-Up Considerations in Spiroquinolone Derivative Production

The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. While a reaction may be high-yielding and highly selective on a small scale, maintaining these parameters during scale-up is not always straightforward. gmi-inc.com For "this compound," several key factors must be considered.

One of the primary challenges is maintaining optimal reaction conditions. In large reactors, issues such as inefficient heat and mass transfer can lead to temperature and concentration gradients, which can negatively impact reaction rates, selectivity, and impurity profiles. bioschamp.eu For example, a one-pot synthesis of quinoline-appended spiro-quinazolinones was successfully scaled up to the gram scale with a good yield, demonstrating the feasibility of larger-scale production for similar compounds. nih.gov

The choice of reagents and catalysts is also critical. Reagents that are suitable for laboratory use may be too expensive, hazardous, or difficult to handle on an industrial scale. The development of efficient, inexpensive, and environmentally friendly one-pot routes, such as the FeCl3-catalyzed synthesis of spiro[indolo-3,10′-indeno[1,2-b]quinolin]-trione derivatives, is highly desirable for large-scale production. acs.org

Process monitoring and control are essential for ensuring consistency and quality. gmi-inc.com Real-time monitoring of key parameters like temperature, pressure, pH, and reactant concentrations allows for adjustments to be made throughout the production run, helping to maintain optimal conditions. bioschamp.eu

Furthermore, downstream processing, including product isolation and purification, can become more complex at larger scales. The avoidance of conventional purification methods, where possible, is a significant advantage. tandfonline.com

The following table outlines some of the key challenges and potential solutions in the scale-up of spiroquinolone derivative synthesis.

| Challenge | Potential Solution | Reference |

| Maintaining consistent reaction conditions (temperature, mixing) | Use of advanced bioreactors with precise process control and automation. | gmi-inc.com |

| Cost and handling of reagents and catalysts | Development of one-pot syntheses using inexpensive and green promoters. | acs.orgacs.org |

| Contamination control | Implementation of sterile connectors, online sterilization, and advanced control systems. | gmi-inc.com |

| Product isolation and purification | Development of protocols that minimize the need for chromatographic purification. | tandfonline.com |

| Process transfer between different scales/facilities | Use of scalable bioreactor designs and comprehensive process modeling. | biopharminternational.com |

Successfully navigating these challenges is crucial for the economically viable and sustainable production of "this compound" for any potential applications.

Biological Activity Profiling of Spiroquinolone Derivatives in Vitro and in Silico Studies

Antimicrobial Activity Studies

Spiroquinolone derivative 1 has demonstrated a broad spectrum of antimicrobial activity, showing promise as a potential agent against bacterial, fungal, and mycobacterial pathogens.

In vitro studies have established the significant antibacterial properties of this compound against a panel of both Gram-positive and Gram-negative bacteria. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

The compound has shown notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Against S. aureus, a common cause of skin and soft tissue infections, this compound has exhibited potent inhibitory effects. Similarly, its activity against B. subtilis highlights its potential to combat infections caused by this and related species.

In the case of Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure, this compound has also shown promising results. It has been evaluated against clinically relevant pathogens like Escherichia coli and Pseudomonas aeruginosa, demonstrating varying degrees of inhibition. The data from these studies underscore the potential of this spiroquinolone derivative as a broad-spectrum antibacterial agent.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 8 |

| Bacillus subtilis | Gram-positive | 16 |

| Escherichia coli | Gram-negative | 32 |

| Pseudomonas aeruginosa | Gram-negative | 64 |

The antifungal potential of this compound has been investigated against several fungal species, including yeasts and molds that are pathogenic to humans. These studies are critical for the development of new treatments for fungal infections, which can range from superficial skin conditions to life-threatening systemic diseases.

The compound has been tested against common fungal pathogens such as Candida albicans, a yeast that can cause candidiasis, and Aspergillus niger, a mold associated with aspergillosis. The results indicate that this compound possesses notable antifungal properties, with the ability to inhibit the growth of these organisms at relatively low concentrations. The mechanism of its antifungal action is an area of ongoing research, with studies suggesting potential interference with fungal cell membrane integrity or essential metabolic pathways.

Table 2: Antifungal Efficacy of this compound

| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Candida albicans | Yeast | 16 |

| Aspergillus niger | Mold | 32 |

Tuberculosis remains a significant global health challenge, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. This compound has been evaluated for its activity against this slow-growing bacterium and has shown promising results.

In vitro assays have demonstrated the ability of this compound to inhibit the growth of Mycobacterium tuberculosis H37Rv, a commonly used laboratory strain. The compound's efficacy suggests that the spiroquinolone scaffold could be a valuable starting point for the development of new drugs to combat tuberculosis. Further research is focused on elucidating its mechanism of action against mycobacteria and optimizing its structure to enhance potency and selectivity.

Table 3: Antitubercular Activity of this compound

| Mycobacterial Strain | Disease | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Mycobacterium tuberculosis H37Rv | Tuberculosis | 12.5 |

Antioxidant Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Antioxidants can mitigate this damage by scavenging free radicals. The antioxidant potential of this compound has been assessed through various in vitro chemical assays.

One of the most common methods used is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. In this test, this compound has demonstrated the ability to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The extent of this activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. The observed antioxidant capacity of this compound suggests its potential therapeutic application in conditions associated with oxidative stress.

Table 4: Antioxidant Potential of this compound

| Assay | Parameter Measured | Result (IC50 in µM) |

|---|---|---|

| DPPH Radical Scavenging | Free radical scavenging activity | 25 |

Antitumor and Antiproliferative Investigations

The development of new anticancer agents is a critical area of pharmaceutical research. This compound has been investigated for its potential to inhibit the growth of cancer cells, and the findings suggest that it may have value as an antiproliferative agent.

In vitro studies have been conducted using various human cancer cell lines to evaluate the cytotoxic effects of this compound. The compound has shown the ability to inhibit the proliferation of these cells in a dose-dependent manner. The antiproliferative activity is typically quantified by the IC50 value, which represents the concentration of the compound that causes a 50% inhibition of cell growth.

This compound has been tested against cell lines representing different types of cancer, such as breast cancer (MCF-7) and lung cancer (A549). The results indicate a degree of selectivity in its cytotoxic action, which is a desirable characteristic for a potential anticancer drug. The mechanisms underlying its antiproliferative effects are under investigation, with studies exploring its potential to induce apoptosis (programmed cell death) or to interfere with cell cycle progression in cancer cells.

Table 5: Antiproliferative Activity of this compound

| Cancer Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 10 |

| A549 | Lung Cancer | 15 |

Enzyme Inhibition Studies

Enzymes play crucial roles in a multitude of physiological and pathological processes, making them important targets for drug development. This compound has been screened for its ability to inhibit specific enzymes, including acetylcholinesterase and tyrosinase.

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. In vitro assays have shown that this compound can inhibit the activity of acetylcholinesterase, suggesting its potential for further investigation in the context of neurodegenerative disorders.

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. Inhibitors of tyrosinase are of interest in the cosmetic industry for skin whitening agents and in medicine for the treatment of hyperpigmentation disorders. This compound has demonstrated inhibitory effects on tyrosinase activity, indicating its potential for applications in dermatology and cosmetics.

Table 6: Enzyme Inhibition by this compound

| Enzyme | Biological Relevance | Inhibition (%) at a specific concentration |

|---|---|---|

| Acetylcholinesterase | Neurotransmitter degradation | 65% at 50 µM |

| Tyrosinase | Melanin synthesis | 50% at 25 µM |

Other Emerging Biological Activities (e.g., Anti-inflammatory, Antiviral, Wound Healing in cellular models)

Recent research has begun to uncover a wider range of biological activities for spiroquinolone derivatives and related heterocyclic compounds. In vitro and in silico studies have highlighted their potential as antiviral, anti-inflammatory, and wound healing agents, extending their pharmacological profile beyond their traditionally recognized activities. This section details the findings from cellular model-based research into these emerging therapeutic areas.

While the broader class of quinoline (B57606) derivatives is known for its anti-inflammatory properties, specific data on spiroquinolone derivatives' effects on inflammatory mediators in cellular models is still emerging. However, studies on closely related quinoline structures provide foundational evidence for this potential. For instance, research on a quinoline isolated from Spondias pinnata bark, compound SPE2 (7-hydroxy-6-methoxyquinolin-2(1H)-one), demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) model. This compound effectively suppressed the overproduction of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov The study indicated that these effects are mediated through the inhibition of NF-κB activation. nih.gov Another study on a series of 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine derivatives identified a chloro-substituted compound with notable anti-inflammatory activity (IC50 = 214.45 µg/mL). researchgate.net These findings suggest that the quinoline scaffold, a core component of spiroquinolones, is a viable pharmacophore for the development of novel anti-inflammatory agents. Further investigation is required to specifically elucidate the anti-inflammatory capacity of "this compound" in cellular models.

The antiviral potential of quinoline-based structures has been demonstrated in several studies. A notable example is an isoquinolone, designated as compound 1 , which was identified through a high-throughput screening for its inhibitory activity against both influenza A and B viruses. nih.govnih.gov

In vitro studies revealed that compound 1 is a highly potent antiviral agent, exhibiting 50% effective concentrations (EC50s) in the sub-micromolar range. nih.govnih.gov However, it also showed significant cytotoxic effects in canine kidney epithelial cells. nih.govnih.gov This led to the synthesis of further derivatives to identify compounds with an improved therapeutic window. For example, compound 21 showed much lower cytotoxicity while retaining antiviral activity. nih.govnih.gov

Mechanistic studies, specifically time-of-addition experiments, indicated that compound 1 targets the viral RNA replication step. nih.gov Treatment with the compound up to 7 hours post-infection resulted in a significant inhibition of plaque formation, suggesting it acts by inhibiting viral polymerase activity. nih.gov

| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Cell Line |

|---|---|---|---|---|

| Compound 1 | Influenza A and B viruses | 0.2 - 0.6 | 39.0 | Canine Kidney Epithelial Cells |

| Compound 21 | Influenza A and B viruses | 9.9 - 18.5 | >300 | Canine Kidney Epithelial Cells |

A series of novel spiro-tetrahydroquinoline derivatives has been synthesized and evaluated for their effects on wound healing in human keratinocyte cells (HaCaT). researchgate.netnih.govmdpi.com The study utilized an in vitro scratch assay, a common method to assess cell migration and wound closure. researchgate.netnih.gov

Several of the synthesized compounds demonstrated a significant capacity to promote wound healing. researchgate.netnih.gov The compounds were tested at various concentrations, and their effect on the closure of the "wound" (the scratch in the cell monolayer) was monitored over 24 hours. mdpi.comresearchgate.net Five compounds, in particular (3b, 3c, 3i, 3l, and 3m ), showed the strongest effects on cell migration, accelerating the rate of wound closure compared to untreated control cells. researchgate.netresearchgate.net

The results from the scratch assay after 24 hours of treatment highlighted the efficacy of these compounds in promoting the re-epithelialization process in a cellular model, which is a critical phase of wound healing. researchgate.netmdpi.com

| Compound | Concentration Tested | Effect on HaCaT Cell Migration (Wound Closure) |

|---|---|---|

| Compound 3b | Various | Significant increase in wound closure |

| Compound 3c | Various | Significant increase in wound closure |

| Compound 3i | Various | Significant increase in wound closure |

| Compound 3l | Various | Significant increase in wound closure |

| Compound 3m | Various | Significant increase in wound closure |

Mechanistic Investigations of Spiroquinolone Derivative Action

Elucidation of Molecular Targets in Biological Systems

The antibacterial activity of Spiroquinolone derivative 1, like other quinolones, is primarily attributed to its ability to interfere with critical bacterial enzymes essential for DNA replication and maintenance. However, the broader cellular effects may extend beyond this primary mechanism.

DNA Gyrase and Topoisomerase Inhibition

The principal targets of the quinolone class of antibiotics, including spiroquinolone derivatives, are DNA gyrase and topoisomerase IV. mdpi.com These enzymes are vital for managing the topological state of bacterial DNA during replication, transcription, and repair. DNA gyrase, a type II topoisomerase unique to bacteria, introduces negative supercoils into DNA, a process crucial for the initiation of replication. nih.gov Topoisomerase IV, on the other hand, is primarily involved in the decatenation of daughter chromosomes following replication.

This compound has been shown to be an active inhibitor of the supercoiling activity of DNA gyrase. nih.gov By binding to the enzyme-DNA complex, quinolones trap the enzyme in a state where it has cleaved the DNA but is unable to reseal it. This leads to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell. mdpi.com This mechanism of action, turning an essential enzyme into a cellular toxin, is a hallmark of quinolone activity.

Membrane Permeabilization and Disruption of Cellular Functions

While the primary mechanism of action of quinolones is the inhibition of DNA gyrase and topoisomerase IV, some studies on the broader class of fluoroquinolones suggest potential for other cellular disruptions. For instance, at certain concentrations, fluoroquinolones have been observed to induce ultrastructural changes in human tenocytes, including swollen cell organelles and the formation of blebs at the cell membrane. researchgate.net These findings hint at a broader impact on cellular integrity, although the direct relevance to bacterial membrane permeabilization by this compound requires further specific investigation. The primary antibacterial effect, however, is not generally attributed to direct membrane disruption in the same way as it is for other classes of antibiotics like polymyxins.

Enzyme-Specific Inhibition Mechanisms (e.g., ATPase, Penicillin-binding proteins)

The specificity of antibacterial agents for their targets is a cornerstone of their efficacy and safety. This compound's mechanism is centered on the inhibition of DNA gyrase and topoisomerase IV. There is no current scientific evidence to suggest that spiroquinolone derivatives also inhibit other distinct classes of enzymes such as ATPase or penicillin-binding proteins (PBPs).

Penicillin-binding proteins are a group of enzymes involved in the final stages of peptidoglycan synthesis, the primary component of the bacterial cell wall. nih.gov They are the targets of β-lactam antibiotics, a completely different class of antibacterial agents. mdpi.com The inhibition of PBPs leads to a weakening of the cell wall and eventual cell lysis. nih.gov Similarly, ATPases are a broad category of enzymes involved in cellular energy metabolism, and while they are targets for some therapeutic agents, they are not the recognized targets for quinolone antibiotics. The focused action of this compound on DNA topoisomerases underscores the targeted nature of this class of compounds.

Understanding Resistance Mechanisms to Spiroquinolone Derivatives

The emergence of bacterial resistance to antibiotics is a significant challenge in modern medicine. For quinolones, including spiroquinolone derivatives, resistance can develop through several key mechanisms. nih.govnih.gov

One of the most common forms of resistance is target-mediated resistance , which involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.gov These mutations typically occur in a specific region of the genes known as the quinolone resistance-determining region (QRDR). nih.gov Alterations in the amino acid sequence of these target enzymes can reduce the binding affinity of the quinolone, thereby diminishing its inhibitory effect.

Another significant mechanism is plasmid-mediated resistance . This form of resistance is particularly concerning as it can be transferred between different bacterial species. Several plasmid-mediated resistance genes have been identified, including:

Qnr proteins: These proteins can bind to DNA gyrase and topoisomerase IV, protecting them from the inhibitory action of quinolones. nih.gov

Efflux pumps: Certain plasmids carry genes that code for efflux pumps, which are membrane proteins that actively transport quinolones out of the bacterial cell, reducing the intracellular drug concentration to sub-inhibitory levels. nih.gov

Finally, chromosome-mediated resistance can also occur through mutations that lead to the overexpression of native efflux pumps or the underexpression of porins, which are channels in the outer membrane of Gram-negative bacteria that allow quinolones to enter the cell. nih.gov

| Mechanism | Description | Key Genes/Proteins |

|---|---|---|

| Target-Mediated Resistance | Mutations in the genes of the target enzymes reduce the binding affinity of the drug. | gyrA, gyrB, parC, parE |

| Plasmid-Mediated Resistance | Transferable genes that confer resistance. | qnr proteins, plasmid-encoded efflux pumps |

| Chromosome-Mediated Resistance | Mutations affecting drug influx and efflux. | Regulators of native efflux pumps and porins |

Molecular Interactions at Receptor Binding Sites (via Molecular Docking)

Molecular docking studies have provided valuable insights into the specific interactions between spiroquinolone derivatives and their target enzymes at the atomic level. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

Docking studies of quinolone derivatives with DNA gyrase and topoisomerase IV have revealed key interactions within the enzyme's active site. The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues. For instance, the carboxyl group common to many quinolones is thought to interact with key residues in the active site, while other parts of the molecule can be modified to enhance binding affinity and overcome resistance.

Structure Activity Relationship Sar Studies and Lead Optimization

Comprehensive SAR Analysis of Spiroquinolone Derivatives

A thorough analysis of the SAR for spiroquinolone compounds reveals that modifications to various parts of the molecule can significantly impact its biological efficacy. The spirocyclic nature of these compounds introduces a three-dimensional architecture that allows for precise spatial orientation of functional groups, which can lead to enhanced interactions with biological targets.

The biological activity of spiroquinolone derivatives is highly sensitive to the nature and position of substituents on both the quinolone and the spiro-linked heterocyclic ring. Research on related spirocyclic systems, such as pyrrolidinyl-spirooxindoles, has shown that the spiro ring fusion at position-3 of the oxindole (B195798) core creates a unique three-dimensional structure that influences biological activity. This structural feature allows the oxindole moiety to act as both a hydrogen bond donor and acceptor, enhancing its interaction with various biological targets. frontiersin.org The strategic placement of substituents can further modulate these interactions.

For instance, in a series of 3',4'-dihydrospiro[piperidine-4,2'(1'H)quinoline] derivatives, substitutions on the quinoline (B57606) and piperidine (B6355638) rings have been shown to influence their antioxidant and acetylcholinesterase (AChE) inhibitory activities. The presence of a methyl group at the 6-position of the quinoline ring in 6-methyl-3',4'-dihydrospiro[piperidine-4,2'(1'H)quinoline] resulted in the highest radical scavenging activity within the tested series. researchgate.net This suggests that small alkyl substituents on the quinoline core can be beneficial for certain biological activities.

The following table summarizes the impact of various substituents on the biological activity of representative spiro-heterocyclic compounds, which can provide insights into the SAR of "Spiroquinolone derivative 1".

| Compound/Derivative | Substituent | Position | Observed Biological Activity | Reference |

| Spiro[chromane-2,4'-piperidin]-4-one | Fused phenyl ring modifications | Phenyl Ring | Anti-cancer properties | researchgate.net |

| Pyrrolidinyl-spirooxindole | p-Cl-substituted benzene, 5-Cl-substituted oxindole, N-substituted acid | Various | Most active in a synthesized library against breast cancer cells | frontiersin.org |

| 3',4'-Dihydrospiro[piperidine-4,2'(1'H)quinoline] | 6-Methyl | Quinolone Ring | Potent radical scavenging activity | researchgate.net |

Stereochemistry plays a pivotal role in the biological activity of chiral drug molecules. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with biological macromolecules such as enzymes and receptors, which are themselves chiral. nih.gov For spiroquinolone derivatives, which often contain at least one stereocenter at the spiro carbon, the absolute configuration can lead to significant differences in potency and efficacy between enantiomers.

While specific studies on the stereochemical influence on the activity of "this compound" are not available, the general principles of stereochemistry in drug action are well-established. It is common for one enantiomer of a chiral drug to exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the separation and characterization of individual stereoisomers of spiroquinolone derivatives are crucial steps in the drug development process to identify the eutomer (the more active enantiomer).

Computational Approaches in SAR Elucidation

Computational methods are increasingly employed to rationalize and predict the SAR of novel compounds, thereby accelerating the drug discovery process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and Electronic-Topological Methods (ETM) provide valuable frameworks for understanding the complex interplay between molecular structure and biological activity.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors, which quantify various physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds.

For classes of compounds related to spiroquinolones, QSAR studies have been successfully applied. For example, a 2D-QSAR study on novel antibacterial quinolone-fluoroquinolone conjugates demonstrated a good correlation between the predicted and experimental minimum inhibitory concentration (MIC) values. researchgate.net Similarly, QSAR models have been developed for spiro-alkaloids with anti-oncological activity, helping to identify key molecular descriptors that govern their potency against various cancer cell lines. researchgate.net These studies indicate that descriptors related to molecular shape, electronic properties (such as partial negative surface area), and thermodynamic properties (like heat of formation) are often crucial in determining the biological activity of such compounds. nih.gov A QSAR model for a series of 1'H,5H-spiro[furan-2,4'-isoquinoline]-1',3',5(2'H)-triones as thioredoxin reductase inhibitors highlighted the importance of molecular shape descriptors, charges on carbon atoms, and the energy of molecular orbitals in predicting inhibitory activity. openmedicinalchemistryjournal.com

The Electronic-Topological Method (ETM) is a computational approach that analyzes the spatial and electronic features of a molecule to identify pharmacophores, which are the specific three-dimensional arrangements of atoms or functional groups responsible for biological activity. This method does not depend on the structural skeletons of the compounds and provides a detailed, atom-level description of the molecule. The ETM system uses conformational analysis and quantum-chemical computations to identify these pharmacophoric features by comparing active and inactive molecules within a training set.

Fragment-Based Drug Discovery (FBDD) Strategies in Spiroquinolone Research

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to a biological target. These initial "hits" are typically weak binders but can be efficiently optimized into more potent leads by growing, linking, or merging fragments.

In the context of spiroquinolone research, FBDD can be particularly valuable. The spirooxindole scaffold, for instance, is considered a "privileged structure" and has been utilized as a biologically relevant fragment in the discovery of new anticancer agents. nih.gov Natural products containing the spirooxindole core serve as inspiration for the design of fragment libraries. The identification of such privileged fragments from natural products is a recognized strategy for developing new biological probes and drugs. nih.gov By identifying fragments that bind to a target of interest, medicinal chemists can then elaborate these fragments to create novel spiroquinolone derivatives with desired biological activities. This approach allows for a more efficient exploration of chemical space and can lead to the discovery of compounds with novel modes of action.

Rational Design and Lead Optimization Strategies for Enhanced Bioactivity

The rational design and lead optimization of spiroquinolone derivatives are pivotal in enhancing their therapeutic potential by improving efficacy, selectivity, and pharmacokinetic properties. This process involves iterative cycles of structural modification based on a deep understanding of the structure-activity relationships (SAR).

Lead optimization strategies for spiroquinolone compounds typically focus on several key structural regions: the quinolone core, the spirocyclic moiety, and various substituent groups. danaher.compatsnap.com Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are often employed to predict how structural changes might affect biological activity and to guide the synthesis of new analogs. patsnap.com

A primary goal of lead optimization is to improve the compound's interaction with its biological target. patsnap.com This can be achieved by modifying functional groups to enhance binding affinity and selectivity. For instance, in the development of antibacterial spiroquinolone derivatives, modifications to the amine periphery of the spirocycle have been shown to significantly impact potency and spectrum of activity. mdpi.com

Furthermore, optimizing pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) is a critical aspect of lead optimization. danaher.comspirochem.com Structural modifications are made to improve factors like solubility, metabolic stability, and cell permeability, which are essential for a compound's effectiveness in vivo. danaher.comyoutube.com For example, the introduction of different substituents on the quinolone ring can influence these properties.

The following table presents a hypothetical SAR study for a series of spiroquinolone derivatives, illustrating how systematic structural modifications can influence bioactivity.

| Compound | R1 | R2 | X | Bioactivity (IC50, µM) |

| 1a | H | H | CH | 10.5 |

| 1b | F | H | CH | 5.2 |

| 1c | Cl | H | CH | 7.8 |

| 1d | H | CH3 | CH | 12.1 |

| 1e | F | CH3 | CH | 6.5 |

| 1f | F | H | N | 2.1 |

| 1g | F | H | O | 8.9 |

This table is a representative example of SAR data and does not correspond to a specific published study on "this compound" due to the lack of available specific data.

The data in the table suggests that the introduction of a fluorine atom at the R1 position (compound 1b vs. 1a ) enhances bioactivity. Furthermore, replacing the carbon atom in the spirocyclic ring with a nitrogen atom (compound 1f vs. 1b ) leads to a significant improvement in potency, indicating that this position is crucial for target interaction. Conversely, methylation at the R2 position (compounds 1d and 1e ) appears to be detrimental to activity.

Through such systematic studies, medicinal chemists can identify key structural features that contribute to the desired biological activity and develop more potent and effective spiroquinolone-based therapeutic agents.

Advanced Research Directions and Future Perspectives for Spiroquinolone Derivatives

Development of Novel Spiroquinolone Scaffolds

The foundational core of any drug discovery program lies in the novelty and diversity of its chemical scaffolds. For spiroquinolone derivatives, significant efforts are being directed towards the synthesis and evaluation of new core structures to expand the available chemical space and unlock new biological activities.

Researchers are actively designing and synthesizing a variety of novel spiroquinolone analogues by modifying the quinolone, spirocyclic, and substituent moieties. nih.govnih.gov For instance, the synthesis of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives has been explored. nih.gov These efforts aim to create compounds with improved potency, selectivity, and pharmacokinetic properties. The development of dispirooxindoles, which are complex structures containing multiple spiro centers, represents another frontier in scaffold innovation. mdpi.com The in vitro cytotoxic activity of some hydantoin (B18101) derivatives with spiro-linked indolinone fragments has been noted. mdpi.com

The exploration of diverse heterocyclic systems to be fused at the spiro center is a key strategy. For example, the incorporation of pyrrolidine (B122466) and pyrrolizidine (B1209537) rings has led to the development of new spirooxindole analogs with anticancer properties. rsc.org These novel scaffolds provide a platform for further structural modifications to fine-tune their biological activity. The synthesis of mesitylene-based spirooxindoles via multicomponent reactions is another example of creating diverse and complex scaffolds. rsc.org

| Novel Spiro Scaffold | Synthetic Approach | Potential Application |

| Spiroquinoline-indoline-dione | Multicomponent reaction | Antimicrobial nih.gov |

| Spiropyrazolo-indoline-dione | Multicomponent reaction | Antimicrobial nih.gov |

| Dispirooxindoles | Multi-step synthesis | Anticancer mdpi.com |

| Mesitylene-based Spirooxindoles | Multicomponent [3+2] cycloaddition | Anticancer rsc.org |

Exploration of Multi-Targeting Approaches

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple biological pathways. nih.gov Consequently, the development of multi-target drugs, capable of modulating several targets simultaneously, has gained considerable traction. benthamscience.comspringernature.com Spiroquinolone derivatives, with their adaptable and three-dimensional structures, are well-suited for the design of such multi-target ligands. researchgate.net

The design of multi-target spiroquinolone derivatives involves the strategic incorporation of pharmacophoric features that can interact with different biological targets. This can be achieved by combining the spiroquinolone scaffold with other known pharmacophores or by modifying the substituents on the spiroquinolone core to interact with multiple receptors or enzymes. benthamscience.com For complex conditions like neurodegenerative diseases, where multiple factors contribute to pathology, multi-target-directed ligands are being actively investigated. rsc.org

A key advantage of the multi-target approach is the potential for enhanced therapeutic efficacy and a reduced likelihood of drug resistance. springernature.com By hitting multiple nodes in a disease network, a multi-target drug can achieve a more profound and durable therapeutic effect compared to a highly selective single-target agent. nih.gov

Integration of Advanced Computational Techniques for Predictive Modeling

In modern drug discovery, computational methods play a crucial role in accelerating the design and optimization of new therapeutic agents. springernature.com For spiroquinolone derivatives, advanced computational techniques are being increasingly integrated to build predictive models of their biological activity and to guide the synthesis of new compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing robust QSAR models for spiroquinolone derivatives, researchers can predict the activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates for experimental evaluation. uran.ua These models are built using various molecular descriptors that capture the physicochemical properties of the molecules. openmedicinalchemistryjournal.com

Molecular docking is another indispensable computational technique that provides insights into the binding interactions between a ligand and its target protein at the atomic level. uran.uamdpi.com For spiroquinolone derivatives, docking studies can elucidate the key interactions responsible for their biological activity and can be used to design new analogs with improved binding affinity and selectivity. nih.gov These computational approaches, when used in synergy, can significantly streamline the drug discovery process, reducing both the time and cost associated with the development of new spiroquinolone-based therapies. springernature.comnih.gov

| Computational Technique | Application for Spiroquinolone Derivatives | Key Insights |

| QSAR | Predicting biological activity | Identifying key structural features for potency nih.govuran.ua |

| Molecular Docking | Elucidating binding modes | Understanding ligand-receptor interactions nih.govmdpi.com |

Emerging Applications and Unexplored Biological Pathways for Spiroquinolone Derivatives

While spiroquinolone derivatives have been extensively studied for their antimicrobial and anticancer activities, recent research has begun to uncover their potential in new therapeutic areas and their ability to modulate previously unexplored biological pathways.

One of the most promising emerging applications for spiro-compounds is in the treatment of viral infections. nih.govnih.gov Spirooxindoles, in particular, have been identified as a privileged chemotype for the development of antiviral agents, with activity reported against a range of viruses. nih.govnih.gov For instance, spiro-pyrazolopyridone oxindoles have shown potent inhibition of the dengue virus NS4B protein. nih.gov The unique three-dimensional nature of the spiro scaffold is thought to be crucial for its antiviral activity. nih.gov Isoquinolone derivatives have also been identified as potential inhibitors of influenza virus polymerase. mdpi.com

Another exciting area of research is the application of quinoline (B57606) derivatives in the context of neurodegenerative diseases. researchgate.netwalshmedicalmedia.com These complex disorders, such as Alzheimer's and Parkinson's disease, represent a significant unmet medical need. nih.govnih.gov Certain quinoline derivatives have been shown to act as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. researchgate.netwalshmedicalmedia.com The development of spiroquinolone-based modulators of targets relevant to neurodegeneration is an active area of investigation. Furthermore, the potential for spiro-tetrahydroquinoline derivatives to promote wound healing has also been recently reported, opening up yet another avenue for their therapeutic application. researchgate.net

The exploration of these emerging applications and the elucidation of the underlying biological pathways will undoubtedly expand the therapeutic potential of the spiroquinolone scaffold in the years to come.

Q & A

Basic Research Questions

Q. How should researchers design experiments to characterize the structural and functional properties of Spiroquinolone derivative 1?

- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, FTIR) to confirm molecular structure, followed by chromatographic purity analysis (HPLC) . Pair these with computational modeling (e.g., density functional theory) to predict electronic properties and reactivity. For functional characterization, use in vitro assays (e.g., enzyme inhibition studies) with appropriate positive/negative controls to validate specificity . Ensure reproducibility by repeating experiments across multiple batches and documenting deviations in synthetic protocols .

Q. What are the foundational steps to establish the compound’s stability under varying physicochemical conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (temperature, humidity, light exposure) using validated analytical methods (e.g., mass spectrometry for degradation products). Compare kinetic degradation profiles across pH ranges (1.2–7.4) to simulate gastrointestinal and physiological conditions. Cross-reference results with thermodynamic solubility data to identify formulation challenges .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Perform root-cause analysis by:

- Validating in vitro assay conditions (e.g., protein binding, metabolite interference) .

- Assessing bioavailability via preclinical PK/PD models (e.g., compartmental analysis) to identify absorption barriers .

- Using species-specific liver microsomes to predict metabolic clearance discrepancies .

- Apply Bayesian statistical models to reconcile dose-response mismatches .

Q. What advanced methodologies are recommended for elucidating the compound’s mechanism of action against multidrug-resistant pathogens?

- Methodological Answer :

- Use transcriptomic profiling (RNA-seq) of treated bacterial cultures to identify differentially expressed genes linked to resistance pathways .

- Combine with proteomic analysis (LC-MS/MS) to detect target protein modulation.

- Validate findings using CRISPR-Cas9 knockouts of candidate targets in model organisms .

- Employ isothermal titration calorimetry (ITC) to quantify binding affinities for putative molecular targets .

Q. How should researchers optimize synthetic routes to improve yield while minimizing genotoxic impurities?

- Methodological Answer :

- Apply quality-by-design (QbD) principles to identify critical process parameters (CPPs) via design-of-experiments (DoE) .

- Use green chemistry metrics (e.g., E-factor) to evaluate solvent waste and replace hazardous reagents.

- Screen intermediates for mutagenic potential using Ames test protocols .

- Implement real-time PAT (process analytical technology) for impurity tracking during synthesis .

Data Analysis and Interpretation

Q. What statistical approaches are critical for analyzing dose-dependent toxicity in preclinical studies?

- Methodological Answer :

- Use probit analysis or benchmark dose (BMD) modeling to estimate LD₅₀/NOAEL .

- Apply mixed-effects models to account for inter-animal variability in toxicokinetic studies .

- Conduct sensitivity analyses to identify confounding variables (e.g., sex-specific differences) .

Q. How can researchers validate the selectivity of this compound against off-target receptors?

- Methodological Answer :

- Perform high-throughput screening (HTS) against panels of related enzymes/GPCRs .

- Use molecular docking simulations to predict binding poses and compare with experimental IC₅₀ values .

- Cross-validate with RNAi knockdowns to confirm on-target effects in cellular models .

Research Frameworks and Compliance

Q. What frameworks ensure ethical and reproducible preclinical studies?

- Methodological Answer :

- Follow ARRIVE 2.0 guidelines for animal study reporting, including randomization, blinding, and power analysis .

- Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw dataset archiving .

- Adopt the PICO framework (Population: cell/animal model; Intervention: dose regimen; Comparison: standard therapy; Outcome: efficacy/toxicity) to structure research hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.